8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Description
8-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with a complex substitution pattern. Key structural features include:
- Purine-2,6-dione core: A xanthine-like scaffold, common in bioactive compounds (e.g., theophylline).
- 1- and 3-methyl groups: Enhances metabolic stability and modulates receptor interactions.
- 7-(2-methylpropyl) substituent: An isobutyl group contributing to lipophilicity and membrane permeability.
- 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl} moiety: A piperazine ring linked via a methyl group to the purine, with a furan-2-carbonyl group acylating the piperazine.
The compound’s molecular formula is C22H30N6O4 (average mass: 442.520 Da; monoisotopic mass: 442.232853 Da), as per ChemSpider ID 4077603 .
Properties
Molecular Formula |
C21H28N6O4 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C21H28N6O4/c1-14(2)12-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-7-9-26(10-8-25)19(28)15-6-5-11-31-15/h5-6,11,14H,7-10,12-13H2,1-4H3 |
InChI Key |
FOQQVEVTCNPOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the furan-2-carbonyl piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.
Alkylation: The intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.
Purine ring formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the purine ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Due to its unique structure, this compound is a candidate for studying enzyme interactions and receptor binding . The furan and piperazine groups may facilitate binding to specific biological targets.
Medicine
This compound has potential as a therapeutic agent owing to its structural similarity to known pharmacologically active compounds. Its applications include:
- Antidepressant Activity : Research indicates that derivatives exhibit potential as CRF(1) receptor antagonists, beneficial for treating anxiety and depression disorders.
- Anticancer Potential : In vitro studies have shown that it can inhibit cancer cell proliferation through modulation of signaling pathways.
- Neuroprotective Effects : Preliminary studies suggest protective effects against oxidative stress-induced neuronal damage.
Case Study 1: CRF(1) Receptor Antagonism
A study synthesized a series of purine derivatives to evaluate their effects on CRF(1) receptors. Results indicated that certain modifications enhanced binding affinity and selectivity towards the receptor, paving the way for new antidepressant medications.
Case Study 2: Cancer Cell Line Studies
This investigation assessed the cytotoxic effects of the compound on various cancer cell lines. Findings demonstrated dose-dependent inhibition of cell viability correlated with apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and piperazine moieties may facilitate binding to these targets, while the purine ring structure could play a role in the compound’s overall activity. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine-Substituted Purine Derivatives
The target compound’s activity is influenced by substitutions on the piperazine ring and the purine core. Below is a comparative analysis with key analogs:
Table 1: Structural and Pharmacological Comparison of Selected Purine-2,6-dione Derivatives
Key Structural and Functional Insights
Hydroxyethyl (): Improves water solubility but may reduce CNS penetration compared to lipophilic groups like furan .
Acetyl-piperazine (): Enhances antiasthmatic activity via phosphodiesterase inhibition, suggesting the 7-position’s role in targeting enzymatic pathways .
Pharmacological Outcomes: Antiasthmatic Activity: Compounds with electron-withdrawing groups (e.g., dichlorophenyl in ) show higher vasodilatory efficacy, aligning with the target’s furan group (moderate electron-withdrawing) . Antihistaminic Effects: Piperazine-linked phenoxy/hydroxypropyl groups () demonstrate histamine receptor antagonism, contrasting with the target’s lack of reported antihistaminic data .
Biological Activity
The compound 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H30N6O4
- Molecular Weight : 442.5 g/mol
- IUPAC Name : 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- CAS Number : 851941-94-1
The compound features a purine core with a furan ring and a piperazine moiety, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of purine compounds can exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate efficacy against various bacterial and fungal strains. For instance:
- The minimum inhibitory concentration (MIC) of related compounds was assessed against cultured bacteria and fungi, revealing varying degrees of effectiveness compared to conventional antibiotics like ciprofloxacin and ketoconazole .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Related studies employing DPPH radical scavenging assays have shown that purine derivatives can effectively reduce oxidative stress by scavenging free radicals .
Enzyme Inhibition
Molecular docking studies suggest that the compound may act as an inhibitor of specific enzymes involved in key metabolic pathways. For example:
- It has been proposed that the compound could inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling and regulation. This inhibition may lead to enhanced therapeutic effects in conditions such as inflammation and cancer .
The biological effects of this compound are likely mediated through:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity.
- Signal Transduction Modulation : By inhibiting PDEs or other enzymes, the compound could modulate intracellular signaling pathways.
- Gene Expression Regulation : Changes in enzyme activity may lead to alterations in gene expression profiles associated with various diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a related purine derivative exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : Research utilizing DPPH assays indicated that purine derivatives could significantly reduce oxidative stress markers in vitro.
- Enzyme Inhibition Studies : Molecular docking simulations revealed potential binding sites for the compound on PDEs, suggesting a mechanism for its anti-inflammatory effects.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
